molecular formula C17H25N5O2 B2948527 1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone CAS No. 2109410-35-5

1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2948527
CAS No.: 2109410-35-5
M. Wt: 331.42
InChI Key: XFAXGPNVNJVJIV-UHFFFAOYSA-N
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Description

1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone is a complex organic compound with significant potential in various scientific fields. Its unique structure, which includes a triazole moiety and a bicyclic octane framework, makes it a fascinating subject for chemical and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:

  • Formation of the Triazole Ring:

  • Synthesis of the Bicyclic Octane: This step involves complex ring-forming reactions, often using catalysts to guide the formation of the 8-azabicyclo[3.2.1]octane core.

  • Coupling Reactions: The piperidin-1-yl group is attached through amide or ester linkage formations, requiring specific reagents and conditions to ensure selectivity and yield.

Industrial Production Methods

Scaling the production to an industrial level requires optimization of each synthetic step to ensure high purity and yield. Catalysts, temperature control, and precise reagent additions are critical factors.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone can undergo various types of reactions:

  • Oxidation: The triazole and octane moieties can be selectively oxidized using strong oxidizing agents.

  • Reduction: Selective reduction can modify functional groups while retaining the core structure.

  • Substitution: Nucleophilic and electrophilic substitutions are possible, altering the substituents on the triazole ring or the piperidinyl group.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Mild reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed

Depending on the reaction type, products may include modified triazole derivatives, oxidized bicyclic frameworks, and substituted piperidinyl groups.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: Used as a building block for synthesizing more complex molecules.

  • Catalysis: The compound's unique structure can act as a catalyst or catalyst precursor.

Biology and Medicine

  • Pharmacology: Potential as a lead compound in drug discovery, targeting specific receptors or enzymes.

  • Bioconjugation: Utilized in bioconjugation techniques due to its triazole moiety.

Industry

  • Material Science: Applications in developing new materials with unique properties.

Mechanism of Action

1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone exerts its effects through multiple mechanisms:

  • Molecular Targets: Binds to specific proteins or enzymes, modulating their activity.

  • Pathways Involved: Influences biochemical pathways by altering signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)propanone

  • 1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)morpholin-4-yl)ethanone

Uniqueness

The specific combination of triazole and bicyclic octane structures in 1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone is not commonly found in other compounds, highlighting its uniqueness and potential for novel applications.

Hope this comprehensive overview of this compound helps with your research or project!

Properties

IUPAC Name

1-[4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-12(23)20-8-4-13(5-9-20)17(24)21-14-2-3-15(21)11-16(10-14)22-18-6-7-19-22/h6-7,13-16H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAXGPNVNJVJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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